O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate
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Overview
Description
O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate is a complex organic compound that features a chromen-4-one core structure substituted with a nitrophenyl group and a dimethylcarbamothioate moiety
Mechanism of Action
Target of Action
Many compounds with a nitrophenyl group, such as 4’-nitrophenyl-3i-thiolaminaritrioside , are known to interact with various biological targets. The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some nitrophenyl compounds act as inhibitors for certain enzymes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target and the mode of action of the compound. For instance, indole derivatives, which share some structural similarities with the given compound, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as o,o-dimethyl o-(3-methyl-4-nitrophenyl) phosphorothioate, have been studied .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the mode of action of the compound. For example, some nitrophenyl compounds can cause changes in enzyme activity, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the catalytic reduction of 4-nitrophenol by nanostructured materials, a reaction related to similar compounds, is known to be affected by various parameters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final step involves the addition of the dimethylcarbamothioate group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamothioate derivatives.
Scientific Research Applications
O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamate
- O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamodithioate
Uniqueness
O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate is unique due to the presence of the dimethylcarbamothioate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
O-[3-(4-nitrophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-19(2)18(26)25-13-7-8-14-16(9-13)24-10-15(17(14)21)11-3-5-12(6-4-11)20(22)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCVWWFGSFNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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